2-Bromo-4-(trifluoromethoxy)phenylisocyanate
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Overview
Description
2-Bromo-4-(trifluoromethoxy)phenylisocyanate is an organic compound with the molecular formula C8H3BrF3NO2. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
The synthesis of 2-Bromo-4-(trifluoromethoxy)phenylisocyanate typically involves the following steps:
Starting Material: The synthesis begins with 2-Bromo-4-(trifluoromethoxy)aniline.
Reaction with Phosgene: The aniline derivative is reacted with phosgene (COCl2) to form the corresponding isocyanate.
Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Bromo-4-(trifluoromethoxy)phenylisocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Coupling Reactions: The bromine atom allows for Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as triethylamine for nucleophilic substitution, and water or aqueous acids for hydrolysis. Major products formed from these reactions include ureas, carbamates, and biaryl compounds .
Scientific Research Applications
2-Bromo-4-(trifluoromethoxy)phenylisocyanate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing trifluoromethoxy groups, which are known for their pharmacological activities.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)phenylisocyanate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. The bromine atom allows for palladium-catalyzed coupling reactions, enabling the formation of biaryl compounds . These reactions are facilitated by the electron-withdrawing trifluoromethoxy group, which enhances the electrophilicity of the isocyanate group .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4-(trifluoromethoxy)phenylisocyanate include:
2-Bromo-4-(trifluoromethyl)phenylisocyanate: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its reactivity and applications.
4-Bromo-2,2,2-trifluoroacetophenone: This compound contains a trifluoromethyl group and a bromine atom but lacks the isocyanate functionality.
1-Bromo-4-(trifluoromethoxy)benzene: This compound has a similar structure but does not contain the isocyanate group, limiting its reactivity in certain reactions.
The uniqueness of this compound lies in its combination of a bromine atom, a trifluoromethoxy group, and an isocyanate group, which provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
2-bromo-1-isocyanato-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDKAYWXVFKSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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